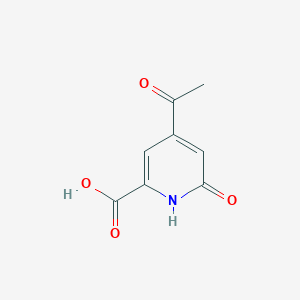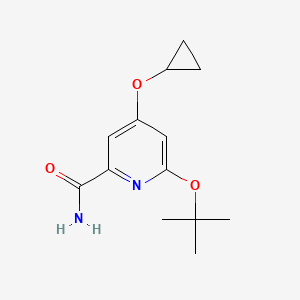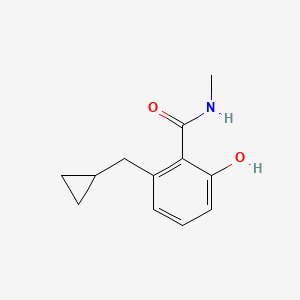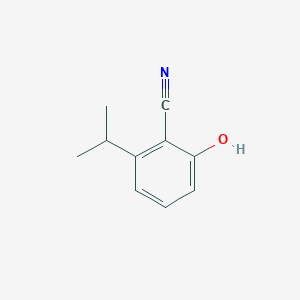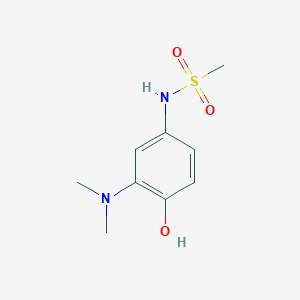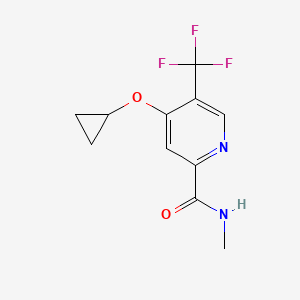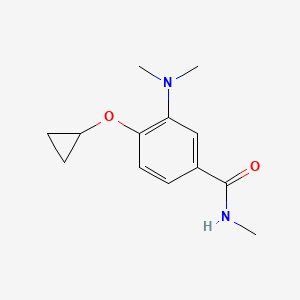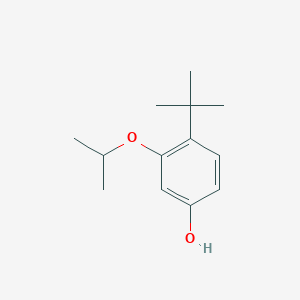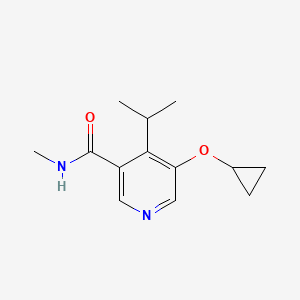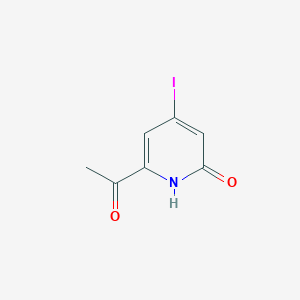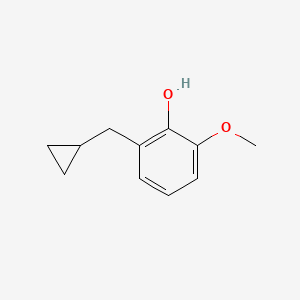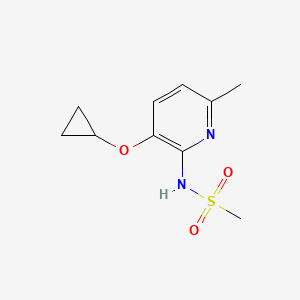
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropoxy group attached to a methylpyridine ring, which is further connected to a methanesulfonamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of 3-cyclopropoxy-6-methylpyridine with a suitable boron reagent under palladium catalysis . The resulting intermediate is then subjected to sulfonamide formation using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be fine-tuned to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide: This compound features a similar pyridine ring but with different substituents, leading to distinct chemical and biological properties.
Tris(6-methylpyridin-2-yl)phosphine selenide: Another compound with a 6-methylpyridine ring, but with a phosphine selenide group, used in different applications.
Uniqueness
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide stands out due to the presence of the cyclopropoxy group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new molecules with specific desired properties.
Eigenschaften
Molekularformel |
C10H14N2O3S |
|---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
N-(3-cyclopropyloxy-6-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7-3-6-9(15-8-4-5-8)10(11-7)12-16(2,13)14/h3,6,8H,4-5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
XOVRQIAQPFEDHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


